
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, also known as Linezolid, is an antibiotic that is used to treat a variety of bacterial infections. It is a member of the oxazolidinone class of antibiotics and was first approved for use in the United States in 2000. Linezolid is known for its broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Aplicaciones Científicas De Investigación
Oxazolidinones as Antimicrobial Agents
Oxazolidinones, including 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, are a novel class of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. They are predominantly bacteriostatic and show significant activity against various important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of this class, demonstrates high oral bioavailability, favorable pharmacokinetics, and a promising toxicity profile, highlighting the potential of oxazolidinones in treating resistant gram-positive infections Diekema & Jones, 2000.
Enhancing Antibacterial Activity
Research efforts are ongoing to find oxazolidinone-based antibacterial agents with improved biological profiles. A significant number of oxazolidinone derivatives are under study, showcasing the intensive research activity in this field. These efforts aim to develop agents with greater potency and novel spectra of activity, potentially offering more effective treatments against bacterial infections Poce et al., 2008.
Oxazolidinone-Containing Hybrids
The development of oxazolidinone-containing hybrids represents a strategic approach to combat methicillin-resistant Staphylococcus aureus (MRSA). By acting on the ribosomal 50S subunit of bacteria and preventing the formation of a functional 70S initiation complex, oxazolidinones offer a novel antimicrobial mechanism. However, the emergence of linezolid-resistant strains necessitates the exploration of hybrids that can interact with multiple targets or mitigate known side effects associated with oxazolidinones. This approach underscores the ongoing search for innovative anti-MRSA agents with enhanced efficacy Jiang et al., 2020.
Cyclodextrin Complexation for Drug Delivery
Cyclodextrins (CDs) form inclusion complexes with various molecules, including antibiotics and antibacterial agents like oxazolidinones. This complexation can improve solubility, modify drug-release profiles, enhance membrane permeability, and amplify antimicrobial activity. CDs offer a versatile platform for drug-delivery applications, enabling the development of sophisticated delivery systems such as nanoparticles, liposomes, and hydrogels. This approach holds promise for optimizing the therapeutic efficacy of antibiotics, including oxazolidinones, against resistant bacterial pathogens Boczar & Michalska, 2022.
Propiedades
IUPAC Name |
3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-6(5-8(7)11)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBBJNLITPWBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



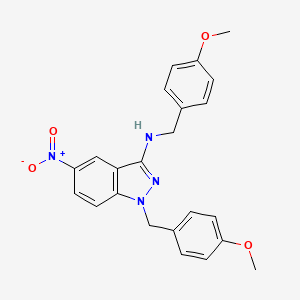
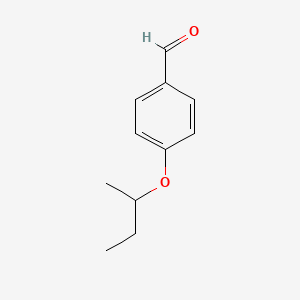
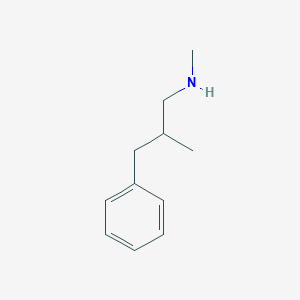
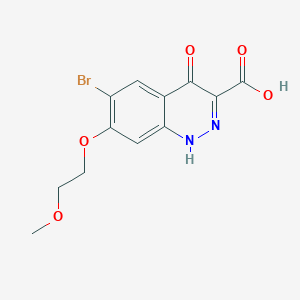

![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3207466.png)
![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)
![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)
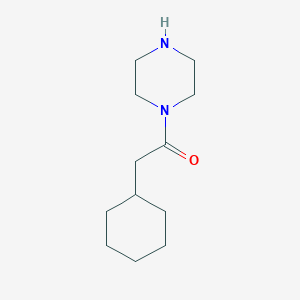
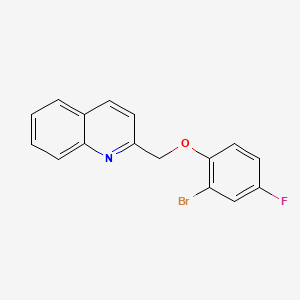
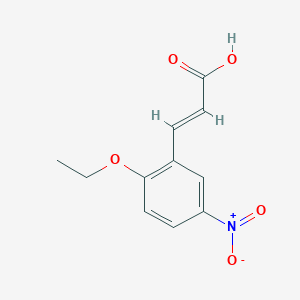
![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)